molecular formula C10H9ClF3NO B15237475 (S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine

(S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine

Katalognummer: B15237475
Molekulargewicht: 251.63 g/mol
InChI-Schlüssel: XOBHAODXLFYNME-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine is a compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and trifluoromethyl groups in the structure enhances its chemical properties, making it a valuable compound for various applications.

Vorbereitungsmethoden

The synthesis of (S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine involves several steps. One common method includes the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization and amination . Industrial production methods often involve optimizing reaction conditions to improve yield and purity. For example, using specific catalysts and solvents can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

(S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, potassium carbonate, and trifluoromethanesulfonic acid . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding ketones, while substitution reactions can introduce different functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biological pathways, leading to its therapeutic effects . For example, it may inhibit specific enzymes involved in disease progression, thereby providing potential therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C10H9ClF3NO

Molekulargewicht

251.63 g/mol

IUPAC-Name

(4S)-8-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4,8H,1-2,15H2/t8-/m0/s1

InChI-Schlüssel

XOBHAODXLFYNME-QMMMGPOBSA-N

Isomerische SMILES

C1COC2=C([C@H]1N)C=C(C=C2Cl)C(F)(F)F

Kanonische SMILES

C1COC2=C(C1N)C=C(C=C2Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.